molecular formula C8H16O3 B2653814 3,5-Dimethoxycyclohexan-1-ol CAS No. 191865-61-9

3,5-Dimethoxycyclohexan-1-ol

Cat. No.: B2653814
CAS No.: 191865-61-9
M. Wt: 160.213
InChI Key: LGSMLWJSCSQCNV-UHFFFAOYSA-N
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Description

Contextualization of Substituted Cyclohexanol (B46403) Derivatives in Modern Organic Chemistry

Substituted cyclohexanol derivatives are pivotal intermediates in the synthesis of a wide range of commercially important products. chemicalbook.com They are fundamental precursors in the pharmaceutical industry, forming the core structures of many therapeutic agents. Their utility also extends to the materials science sector, where they are employed in the production of polymers and plasticizers. wikipedia.org The stereochemistry of substituted cyclohexanols is of particular interest, as the spatial arrangement of substituents can dramatically influence a molecule's properties and biological activity. pressbooks.pub The chair conformation of the cyclohexane (B81311) ring dictates that substituents can occupy either axial or equatorial positions, leading to different steric interactions and reactivity. masterorganicchemistry.comlibretexts.org

The versatility of cyclohexanol and its derivatives stems from the reactivity of the hydroxyl group, which can undergo a variety of transformations such as oxidation to ketones, esterification, and etherification. wikipedia.org These reactions allow for the incorporation of the cyclohexyl moiety into larger, more complex molecular architectures.

Significance and Research Rationale for Investigating 3,5-Dimethoxycyclohexan-1-ol

While the broader family of substituted cyclohexanols is well-studied, specific members such as this compound remain relatively unexplored. The significance of investigating this particular compound lies in the unique combination of its functional groups. The presence of two methoxy (B1213986) groups in addition to the hydroxyl group on the cyclohexane ring introduces several points of interest for researchers.

The methoxy groups can influence the compound's polarity, solubility, and hydrogen bonding capabilities. Furthermore, their positions at the 1 and 3 positions relative to the hydroxyl group can lead to interesting stereochemical and conformational effects. The interplay between these functional groups could impart novel properties to the molecule, making it a candidate for applications in areas such as medicinal chemistry, materials science, and as a chiral auxiliary in asymmetric synthesis.

The rationale for its investigation is further supported by the established importance of methoxy-substituted cyclic compounds in various fields. For instance, methoxy groups are often incorporated into drug candidates to improve their pharmacokinetic profiles.

Overview of Current Research Gaps and Objectives for this compound Studies

A thorough review of the existing scientific literature reveals a significant gap in the knowledge surrounding this compound. There is a scarcity of published research detailing its synthesis, spectroscopic characterization, and potential applications. This lack of information presents a clear opportunity for new and impactful research.

The primary objectives for future studies on this compound should therefore include:

Development of efficient and stereoselective synthetic routes: Establishing reliable methods for the preparation of different stereoisomers of this compound is a fundamental first step.

Comprehensive spectroscopic and structural analysis: Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is necessary to fully elucidate the compound's structure and conformational preferences.

Exploration of its chemical reactivity: Investigating the reactivity of the hydroxyl and methoxy groups will provide insights into its potential as a synthetic intermediate.

Evaluation of its biological activity: Screening this compound for potential pharmacological properties could uncover new therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-7-3-6(9)4-8(5-7)11-2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSMLWJSCSQCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CC(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,5 Dimethoxycyclohexan 1 Ol

Historical Evolution of Synthetic Approaches to Substituted Cyclohexanols

The synthesis of substituted cyclohexanols is fundamentally linked to the chemistry of the cyclohexane (B81311) ring, a structure not commonly found in natural sources like coal. wikipedia.org Early investigations in the 19th century, such as Marcellin Berthelot's reduction of benzene (B151609) with hydroiodic acid in 1867, marked the initial attempts to access the cyclohexane framework. wikipedia.org These early methods were often harsh and lacked the selectivity required for producing complex substituted derivatives.

A significant leap forward came with the advent of catalytic hydrogenation. The industrial-scale production of cyclohexane itself is achieved through the hydrogenation of benzene over a Raney nickel catalyst. wikipedia.org This principle was extended to the synthesis of substituted cyclohexanols, where functionalized aromatic precursors could be hydrogenated to yield saturated cyclic alcohols. wikipedia.org The development of multi-step synthesis sequences, such as those involving the Michael addition followed by intramolecular aldol (B89426) condensation to form the cyclohexanone (B45756) ring, provided pathways to highly functionalized systems. studycorgi.com These foundational methods set the stage for the development of more refined, selective, and efficient routes to specific isomers of substituted cyclohexanols.

Classical and Established Routes for 3,5-Dimethoxycyclohexan-1-ol Synthesis

The established synthetic routes to this compound typically rely on the formation and subsequent reduction of a corresponding cyclohexanone precursor, or the direct functionalization of a cyclohexane ring. These methods prioritize control over the placement and stereochemistry of the substituents.

Regioselective Synthesis Strategies

Regioselectivity—the control over the position of chemical bond formation—is paramount in the synthesis of a 3,5-disubstituted cyclohexanol (B46403). A common strategy begins with a precursor that already contains the desired 1,3-dioxygenated pattern. For instance, the synthesis can start from 1,3-dimethoxybenzene (B93181). Catalytic hydrogenation of this aromatic precursor can lead to 1,3-dimethoxycyclohexane, which must then be selectively oxidized at the C1 position to introduce the hydroxyl group.

Alternatively, a more controlled approach involves the synthesis of 3,5-dimethoxycyclohexanone as a key intermediate. This can be achieved through various cyclization reactions. The subsequent reduction of the ketone functionality to a hydroxyl group ensures the final placement of the alcohol at the C1 position, preserving the 3,5-dimethoxy substitution pattern. The challenge in these routes lies in preventing side reactions and ensuring that the correct constitutional isomer is formed. The development of methods for the regioselective synthesis of disubstituted pyrazoles and triazoles highlights the broader chemical importance of achieving such positional control in cyclic systems. thieme.denih.gov

Stereoselective and Stereospecific Pathways

Once the 3,5-dimethoxycyclohexanone precursor is obtained, the stereochemical outcome of the final product is determined by the reduction of the carbonyl group. The approach of the reducing agent to the ketone can occur from two different faces, leading to either an axial or an equatorial alcohol. The stereoselectivity of this reduction is highly dependent on the steric bulk of the reducing agent and the conformational preferences of the cyclohexanone ring. researchgate.net

Axial Attack : Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) can approach from the less sterically hindered axial direction, pushing the resulting hydroxyl group into the more stable equatorial position. researchgate.net

Equatorial Attack : Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride), are sterically hindered from the axial face by the axial hydrogens at the C2 and C6 positions. They are forced to approach from the more open equatorial face, resulting in the formation of the less stable axial alcohol. researchgate.net

Systematic studies on the reduction of analogous substituted cyclohexanones, such as cis- and trans-2,6-dimethylcyclohexanone, provide a clear model for predicting the stereochemical outcomes in the synthesis of this compound. researchgate.net The choice of solvent can also play a crucial role in the observed stereoselectivity. researchgate.net

Table 1: Influence of Reducing Agent on Stereochemical Outcome of Cyclohexanone Reduction Data adapted from studies on analogous 2,6-dimethylcyclohexanone (B152311) systems to illustrate the principles of stereoselective reduction. researchgate.net

Precursor KetoneReducing AgentSolventMajor Alcohol Product (% Axial-OH : % Equatorial-OH)
cis-2,6-DimethylcyclohexanoneNaBH₄MethanolAxial Alcohol (76:24)
cis-2,6-DimethylcyclohexanoneLiAlH₄Diethyl EtherEquatorial Alcohol (1:99)
trans-2,6-DimethylcyclohexanoneNaBH₄MethanolEquatorial Alcohol (28:72)
trans-2,6-DimethylcyclohexanoneLiAlH₄Diethyl EtherEquatorial Alcohol (1:99)

Multi-step Synthesis Design and Optimization

Designing a multi-step synthesis for this compound requires careful planning starting from commercially available reagents. mdpi.com A plausible pathway could begin with the base-catalyzed Michael addition of an appropriate nucleophile to an α,β-unsaturated ketone, followed by an intramolecular condensation to form the six-membered ring, a strategy used in the synthesis of dimedone. studycorgi.com

Each step in the sequence must be optimized to maximize yield and purity. This involves the careful selection of solvents, catalysts, and reaction conditions. mdpi.com Analytical techniques such as thin-layer chromatography (TLC) are used to monitor the progress of reactions, while purification methods like flash column chromatography are essential for isolating the desired intermediates and the final product in a pure form. mdpi.com

Contemporary Innovations in this compound Preparation

Modern synthetic chemistry has introduced more efficient, selective, and environmentally benign methods applicable to the preparation of complex molecules like this compound. These innovations often focus on advanced catalytic systems.

Catalytic Hydrogenation and Reduction Methods for Cyclohexanol Derivatives

Catalytic hydrogenation remains a cornerstone of cyclohexanol synthesis, but contemporary methods employ sophisticated catalysts to achieve higher selectivity under milder conditions. fujifilm.com The partial hydrogenation of an aromatic precursor like 1,3-dimethoxybenzene to the corresponding cyclohexanone or directly to the cyclohexanol is a key area of research.

Studies on the hydrogenation of related methoxyphenols, such as guaiacol (B22219), to methoxycyclohexanones have shown that the choice of catalyst and support is critical. rsc.org For example, palladium (Pd) catalysts supported on materials like titanium dioxide (TiO₂) have been optimized for this transformation. rsc.org Research has demonstrated a relationship between the dispersion of the palladium on the support and the catalytic performance, with an optimal dispersion leading to higher yields of the desired cyclohexanone. rsc.org The presence of residual ions, such as chlorides from the catalyst precursor, can negatively affect selectivity. rsc.org

Table 2: Performance of Supported Palladium Catalysts in the Hydrogenation of Guaiacol Data from a study on guaiacol hydrogenation, illustrating principles applicable to dimethoxybenzene hydrogenation. rsc.org

CatalystSupportPd Dispersion (%)Yield of 2-Methoxycyclohexanone (%)Selectivity (%)
PdTiO₂2565~98
PdHydroxyapatite (HAP)Not Specified3798
PdAl₂O₃682796
PdSiO₂141094

Furthermore, specialized heterogeneous catalysts have been developed to enhance chemoselectivity. For instance, palladium supported on silk fibroin (Pd/Fib) or modified with ethylenediamine (B42938) (Pd/C(en)) allows for the selective reduction of certain functional groups while leaving others intact. fujifilm.com For achieving high enantiomeric purity, asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts has emerged as a powerful and practical tool for the reduction of cyclic ketones to enantiomerically enriched alcohols. mdpi.com Other modern approaches, such as electrochemical methods using mediators for C-H functionalization, represent the frontier of sustainable synthesis, offering green and highly regioselective routes to complex molecules. acs.orgacs.org

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity under mild reaction conditions. youtube.com For the synthesis of this compound, this would typically involve the hydrogenation of an aromatic precursor like 1,3-dimethoxybenzene using a soluble transition-metal complex. sigmaaldrich.comyoutube.com Wilkinson's catalyst, [RhCl(PPh₃)₃], is a prototypical example known for its effectiveness in hydrogenating alkenes and alkynes without affecting many other functional groups. youtube.comwikipedia.orgadichemistry.com While highly effective for olefins, its application to aromatic ring hydrogenation often requires more forcing conditions.

More reactive homogeneous catalysts, such as those based on rhodium and ruthenium, are generally employed for arene hydrogenation. youtube.comacs.org These catalysts operate through a mechanism involving the coordination of the aromatic ring to the metal center, followed by the stepwise addition of hydrogen. youtube.com The key advantage is the ability to tune the catalyst's electronic and steric properties by modifying the ligands, thereby controlling activity and selectivity. byjus.com For instance, specific catalysts can hydrogenate the aromatic ring while leaving the methoxy (B1213986) groups intact. adichemistry.com However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture for reuse, which can be a considerable economic and environmental issue. sigmaaldrich.com

Table 1: Comparison of Homogeneous Catalysts for Arene Hydrogenation
Catalyst TypeMetal CenterCommon LigandsTypical SubstratesAdvantagesDisadvantages
Wilkinson's CatalystRhodium (Rh)Triphenylphosphine (PPh₃)Alkenes, AlkynesHigh selectivity for less hindered double bonds. adichemistry.comcsbsju.eduLow activity for arene hydrogenation. youtube.com
Crabtree's CatalystIridium (Ir)Cyclooctadiene (COD), Tricyclohexylphosphine (PCy₃)Substituted AlkenesHigh activity for hindered alkenes.Sensitive to air and moisture.
Cationic Rhodium ComplexesRhodium (Rh)Arene, PhosphinesAromatic compoundsCan operate under mild conditions. acs.orgCatalyst separation is difficult.
Ruthenium-Triphos ComplexesRuthenium (Ru)TriphosEsters, AmidesActive for various functional groups.May require additives.
Heterogeneous Catalysis and Catalyst Recycling

Heterogeneous catalysis, utilizing a catalyst in a different phase from the reactants, is the cornerstone of industrial hydrogenation processes due to the ease of catalyst separation and recycling. rsc.org In the synthesis of this compound from 1,3-dimethoxybenzene, supported metal catalysts are the standard choice. rsc.org Metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are deposited onto high-surface-area supports like activated carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). rsc.orgresearchgate.net

The choice of metal and support is critical; for example, ruthenium catalysts are highly active for arene hydrogenation. researchgate.net The support can also play an active role; acidic supports like alumina can enhance the reaction rate by activating the aromatic ring. researchgate.netosti.gov The reaction is typically performed under elevated hydrogen pressure and temperature. A key challenge is controlling selectivity to prevent over-reduction or side reactions.

Catalyst recycling is a major advantage of these systems. After the reaction, the solid catalyst can be recovered by simple filtration or centrifugation and reused for multiple cycles, significantly reducing costs and waste. rsc.org Research focuses on developing robust catalysts that resist deactivation from poisoning or metal leaching. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Aromatic Hydrogenation
CatalystSupportTemperature (°C)Pressure (bar)Key Findings
Pd/CActivated Carbon90FlowEffective for phenol (B47542) to cyclohexanone conversion using sodium formate (B1220265) as H₂ source. unisi.it
Ru/CActivated Carbon2550High selectivity for hydrogenation of diphenyl ether in continuous flow. researchgate.net
Pd/NiONickel(II) OxideNot specifiedNot specifiedHigh activity and selectivity for various substituted aromatics; reusable. rsc.org
Pt/Al₂O₃Alumina44 - 91Not specifiedHigher rates on acidic supports attributed to spilled-over hydrogen. osti.gov
Ru/Al-SBA-15Al-doped Mesoporous SilicaNot specifiedNot specifiedRu nanoclusters activated by Lewis acid sites show high efficiency. researchgate.net

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial when the target molecule, such as this compound, contains stereocenters and a specific stereoisomer is desired. This is typically achieved through the enantioselective reduction of a prochiral precursor, in this case, 3,5-dimethoxycyclohexanone. The most powerful method for this transformation is asymmetric hydrogenation using a chiral catalyst. nih.govyoutube.com

These catalysts consist of a metal center (commonly ruthenium, rhodium, or iridium) coordinated to a chiral ligand. nih.govresearchgate.net Landmark catalyst systems, such as those based on Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, can achieve exceptionally high levels of enantioselectivity (high enantiomeric excess, or ee). nih.gov The chiral ligand creates a three-dimensional environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product. libretexts.org The reaction must precisely differentiate between the two faces of the carbonyl group to be effective. nih.gov

Organocatalysis has also emerged as a potent strategy for the asymmetric synthesis of complex cyclohexane derivatives, often involving domino reactions to construct multiple stereocenters in one pot with high stereocontrol. nih.gov

Table 3: Examples of Catalysts for Asymmetric Ketone Hydrogenation
Catalyst SystemPrecursor TypeEnantiomeric Excess (ee)Key FeatureReference
Ru-BINAP/DiamineProchiral Ketones>99%High activity and selectivity under neutral/basic conditions. nih.gov
η⁶-Arene/TsDPEN-RuProchiral KetonesHighOperates under slightly acidic conditions. nih.gov
Amino-squaramideβ-ketoesters96-99%Organocatalytic one-pot synthesis of functionalized cyclohexanes. nih.gov
Rh-PennPhosSimple KetonesHighEffective for the hydrogenation of simple ketones. dntb.gov.ua

Biocatalytic Transformations in the Synthesis of Cyclohexanol Scaffolds

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with remarkable stereo-, regio-, and chemoselectivity under mild, environmentally friendly conditions. mdpi.com For synthesizing chiral cyclohexanols, the biocatalytic reduction of the corresponding cyclohexanone is a well-established and highly effective method.

Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of ketones. nih.govlookchem.com It contains a variety of oxidoreductase enzymes that can reduce the carbonyl group of a substituted cyclohexanone, like 3,5-dimethoxycyclohexanone, to a hydroxyl group with often excellent enantiomeric purity (>98% ee). mdpi.comresearchgate.net The stereochemical outcome (whether the R or S alcohol is formed) depends on the specific enzymes within the yeast and the structure of the substrate. researchgate.net The size and nature of substituents on the cyclohexanone ring can strongly influence the reaction's efficiency and stereoselectivity. lookchem.com These reactions are attractive because they are often inexpensive, use water as a solvent, and avoid the use of heavy metal catalysts. nih.gov

Table 4: Biocatalytic Reduction of Substituted Cyclohexanones
BiocatalystSubstrateProductEnantiomeric Excess (ee)Key Findings
Saccharomyces cerevisiae2,2-dimethyl-1,3-cyclohexanedione(S)-3-Hydroxy-2,2-dimethylcyclohexanone>96%Reduction depends on the steric bulk of substituents. lookchem.com
Saccharomyces cerevisiaeSubstituted 1,3-CyclohexanedionesChiral Hydroxyketones>98%The resulting hydroxy group consistently has the S configuration. researchgate.net
Saccharomyces cerevisiaeEthyl N-[2-[4-[(2-oxo-cyclohexyl)methyl]phenoxy]ethyl]carbamateCorresponding Chiral Cyclohexanols>99%Two major diastereomeric products were obtained with high purity. nih.gov
Geotrichum sp. 38Various KetonesChiral AlcoholsHighCatalyzes reductions in an anti-Prelog mode, complementary to Baker's yeast. researchgate.net

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for hydrogenation. vapourtec.com This technology enhances heat and mass transfer, improves safety by minimizing the volume of hazardous materials (like hydrogen gas) at any given time, and allows for seamless scalability. beilstein-journals.orgnih.gov

For the synthesis of this compound, a continuous-flow system would typically involve pumping a solution of the precursor (e.g., 1,3-dimethoxybenzene) mixed with hydrogen gas through a heated tube or column packed with a solid heterogeneous catalyst (a packed-bed reactor). mdpi.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling fine-tuning of conversion and selectivity. researchgate.net Continuous-flow systems have been successfully applied to the hydrogenation of various aromatics, including phenols, to produce cyclohexanone and cyclohexanol derivatives with high productivity. unisi.itresearchgate.net The ability to operate for extended periods without interruption makes flow chemistry a powerful tool for efficient chemical manufacturing. beilstein-journals.org

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of this compound. scribd.combrainly.comquizlet.com Many of the advanced methodologies described above align with these principles.

For example, the use of catalysts (Principle 9) is fundamental, as it allows reactions to proceed more efficiently and under milder conditions than non-catalytic routes. acs.org Heterogeneous catalysts that can be easily recovered and recycled contribute to waste prevention (Principle 1). acs.org Biocatalysis (e.g., using yeast) often employs water as a benign solvent (Principle 5) and operates at ambient temperature and pressure, reducing energy requirements (Principle 6). acs.org Flow chemistry can lead to inherently safer processes (Principle 12) and better energy efficiency. mdpi.com

Atom Economy and Waste Minimization

Atom economy, a core concept of green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. wikipedia.orgnumberanalytics.com Catalytic hydrogenation is an excellent example of an atom-economical reaction. wikipedia.orgyoutube.com

In the synthesis of this compound from 1,3-dimethoxybenzene, the reaction is an addition reaction:

C₈H₁₀O₂ (1,3-dimethoxybenzene) + 3 H₂ → C₈H₁₆O₃ (this compound) - Note: The direct hydrogenation of 1,3-dimethoxybenzene yields 1,3-dimethoxycyclohexane. To obtain the target alcohol, a starting material like 3,5-dimethoxyphenol (B141022) or reduction of 3,5-dimethoxycyclohexanone is more direct. For the purpose of illustrating atom economy via hydrogenation, we consider the ideal addition of H₂ to a suitable precursor.

Let's calculate the atom economy for the reduction of 3,5-dimethoxycyclohexanone to this compound using H₂:

Reaction: C₈H₁₂O₃ (3,5-dimethoxycyclohexanone) + H₂ → C₈H₁₆O₃ (this compound)

Formula Weight of C₈H₁₂O₃: (8 * 12.01) + (12 * 1.01) + (3 * 16.00) = 96.08 + 12.12 + 48.00 = 156.20 g/mol

Formula Weight of H₂: 2 * 1.01 = 2.02 g/mol

Formula Weight of C₈H₁₆O₃: (8 * 12.01) + (16 * 1.01) + (3 * 16.00) = 96.08 + 16.16 + 48.00 = 160.24 g/mol

Atom Economy Calculation:

% Atom Economy = (Mass of desired product / Total mass of reactants) * 100 % Atom Economy = [160.24 / (156.20 + 2.02)] * 100 % Atom Economy = [160.24 / 158.22] * 100 ≈ 100%

This calculation demonstrates that catalytic hydrogenation is, in theory, a 100% atom-economical process, as all atoms from the reactants are incorporated into the final product. wikipedia.orgrsc.org This stands in stark contrast to many classical stoichiometric reactions (e.g., certain oxidation or reduction reactions using heavy metal reagents) that generate significant amounts of waste byproducts, resulting in low atom economy. wikipedia.org By maximizing atom economy, chemists can minimize waste at the source, a fundamental goal of sustainable chemistry. numberanalytics.comacs.org

Use of Sustainable Solvents and Solvent-Free Reactions

The paradigm of chemical synthesis is increasingly shifting towards green chemistry, prioritizing the reduction or elimination of hazardous substances. A key focus of this shift is the use of sustainable solvents and the development of solvent-free reaction conditions. rsc.org Traditional organic solvents are often volatile, toxic, and derived from petrochemicals, posing risks to both human health and the environment. researchgate.net In contrast, green solvents aim to minimize this impact. researchgate.net

Sustainable alternatives include water, bio-based solvents, ionic liquids, and deep eutectic solvents (DESs). researchgate.netnumberanalytics.com Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Bio-solvents, such as those derived from glycerol (B35011) or citrus peels (e.g., limonene), are sourced from renewable biomass, offering advantages like biodegradability and reduced greenhouse gas emissions. numberanalytics.com

An even more environmentally benign approach is the implementation of solvent-free reactions. rsc.org This methodology, where the reaction occurs between neat reactants without a solvent medium, offers significant advantages. It simplifies work-up procedures, reduces chemical waste, and can lead to shorter reaction times and improved efficiency. sioc-journal.cn For instance, the synthesis of polysubstituted cyclohexanol derivatives has been successfully achieved under solvent-free conditions, demonstrating a facile, efficient, and environmentally friendly protocol. sioc-journal.cn Similarly, 3-alkoxycyclohex-2-en-1-ones, key precursors, can be synthesized from cyclohexane-1,3-dione on a silica gel surface without any solvent, highlighting a convenient and green method. researchgate.net

Table 1: Comparison of Conventional vs. Sustainable Solvents in Synthesis

ParameterConventional Solvents (e.g., Benzene, Toluene, Dichloromethane)Sustainable Solvents (e.g., Water, Bio-ethanol, Limonene)Solvent-Free Conditions
SourcePetrochemical (Non-renewable)Often renewable (Water, Biomass) numberanalytics.comNot Applicable
ToxicityOften high, may be carcinogenic or mutagenicGenerally low to non-toxic researchgate.netEliminates solvent-related toxicity
Environmental ImpactContributes to volatile organic compound (VOC) emissions researchgate.netLow environmental impact, often biodegradable numberanalytics.comMinimal environmental impact from solvent waste
RecyclabilityPossible but often energy-intensiveCan be easy to recycle and reuse researchgate.netNot Applicable
Work-up/PurificationRequires solvent removal steps (e.g., evaporation)Can simplify product isolation (e.g., filtration from water)Greatly simplified, often direct isolation of product sioc-journal.cn

Energy Efficiency in Synthesis (e.g., Microwave, Ultrasound-Assisted)

Improving energy efficiency is a cornerstone of modern synthetic chemistry, leading to the adoption of non-conventional energy sources like microwave (MW) irradiation and ultrasound. These techniques offer significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity. lookchem.com

Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating. This method has been successfully applied to the synthesis of cyclohexenone derivatives, which are direct precursors to cyclohexanols. Research has shown that the dry media synthesis of 3,5-diaryl-6-carbethoxy cyclohex-2-en-1-ones under microwave irradiation proceeds with enhanced reaction rates and higher yields compared to conventional methods. raco.cat The synthesis can often be performed in domestic microwave ovens, making the technology accessible. raco.cat This approach is noted for its operational simplicity and the reduction of by-product formation. lookchem.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound in chemical synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.gov Ultrasound has been effectively used to promote the synthesis of various organic compounds, often in green solvents like water or ethanol (B145695) and under catalyst-free conditions. nih.govnih.gov For example, the Claisen-Schmidt condensation to form chalcones, which can be cyclized to form cyclohexenones, has been efficiently conducted under sonication at room temperature. nih.gov Compared to silent (non-sonicated) conditions, ultrasound-promoted reactions can be two to six times faster, with excellent yields often exceeding 90%. nih.gov

Table 2: Energy Input Method Comparison for a Representative Cyclization Reaction

ParameterConventional Heating (Reflux)Microwave-AssistedUltrasound-Assisted
Reaction TimeHours to DaysMinutes lookchem.comraco.catMinutes to Hours nih.govresearchgate.net
Energy TransferIndirect and slow (conduction, convection)Direct, rapid, and uniform heating of polar moleculesAcoustic cavitation creates localized high-energy zones nih.gov
YieldVariable, often moderateGenerally improved to excellent yields raco.catOften excellent yields (>90%) nih.gov
Side ReactionsMore prevalent due to prolonged heatingReduced due to short reaction times lookchem.comCan be minimized, offering high selectivity
Typical ConditionsHigh bulk temperatures, often requires high-boiling point solventsControlled temperature and pressure, solvent-free options raco.catOften at room temperature, compatible with green solvents nih.gov

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation of a pure final product and its preceding intermediates is critical. Advanced techniques in chromatography, crystallization, and distillation are essential for achieving the high purity required for subsequent applications.

Chromatographic Separations (e.g., HPLC, GC)

Chromatography is a cornerstone of analytical and preparative chemistry, allowing for the separation, identification, and quantification of compounds in a mixture.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds like cyclohexanol and its derivatives. umass.edu In this method, a sample is vaporized and transported by a carrier gas through a column, where components separate based on their boiling points and interactions with the column's stationary phase. umass.edu Gas chromatography-mass spectrometry (GC-MS) is particularly useful, providing both separation data from the GC and structural information from the mass spectrometer, allowing for the characterization of major and minor isomeric products. morressier.com Headspace GC is an alternative that prevents contamination of the system by analyzing only the volatile analytes from a sealed vial. researchgate.net This method has been successfully developed for the analysis of cyclohexanone and cyclohexanol in reaction mixtures. researchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters for Cyclohexanol Derivative Analysis

ParameterTypical Value/ConditionReference
Column TypeCapillary column (e.g., HP-FFAP, SH-Rtx-5MS) researchgate.netmdpi.com
Injector Temperature240 °C researchgate.net
Detector Temperature270 °C (FID) researchgate.net
Oven ProgramInitial hold at 60°C, ramp at 10°C/min to 150°C researchgate.net
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) morressier.comresearchgate.net
ApplicationPurity determination, quantification of reaction products, isomer identification umass.eduscielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for the analysis and purification of less volatile or thermally sensitive compounds. The technique separates components in a liquid sample by pumping a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase). For compounds structurally similar to this compound, such as 1,3,5-Trimethoxybenzene, reversed-phase (RP) HPLC methods have been developed using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com HPLC-MS/MS methods are particularly powerful, enabling the separation and quantification of individual diastereomers of hydroxylated and substituted cyclic compounds, which is crucial for stereoselective synthesis. researchgate.net Such methods are scalable and can be adapted for preparative separations to isolate impurities or the main product. sielc.com

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Conditions

ParameterTypical Value/ConditionReference
Column TypeReversed-Phase C18 (e.g., Poroshell 120 EC-C18) researchgate.net
Mobile PhaseGradient of aqueous formic acid and acetonitrile with formic acid researchgate.net
DetectorTandem Mass Spectrometer (MS/MS) or UV Detector researchgate.net
Column Temperature45 °C researchgate.net
ApplicationQuantification of diastereomers, impurity profiling, preparative isolation sielc.comresearchgate.net

Crystallization and Distillation Optimization

For bulk purification of the final product, crystallization and distillation are the most common industrial methods.

Crystallization: Crystallization is a solid-liquid separation technique in which a solute transfers from a liquid solution to a pure solid crystalline phase. The key to successful crystallization is to create conditions for slow nucleation, which allows for the growth of fewer, larger, and purer crystals. unifr.ch Techniques such as vapor diffusion, where a volatile anti-solvent slowly diffuses into a solution of the compound, or solvent layering, where an anti-solvent is carefully layered on top of the compound's solution, are effective for obtaining high-quality crystals from small amounts of material. unifr.ch Careful control of parameters like solvent choice, concentration, and temperature is essential for optimizing crystal growth and maximizing the purity of the isolated this compound. unifr.ch

Distillation Optimization: Distillation separates components of a liquid mixture based on differences in their volatilities. cmu.edu For separating cyclohexanol derivatives from unreacted starting materials or by-products, fractional distillation is often employed. umass.edu The economic optimization of this energy-intensive process involves selecting the optimal number of theoretical trays, feed location, and operating conditions to minimize costs. cmu.edu Key variables for optimization include the column's operating pressure and the thermal condition of the feed. youtube.com Reducing the column pressure can increase the relative volatility between components, making separation easier, while preheating the feed can reduce the required energy input at the reboiler. youtube.comnih.gov Reactive distillation, where the chemical reactor is also the distillation column, is an advanced technique that can improve conversion and simplify separation for equilibrium-limited reactions relevant to the synthesis of cyclohexanol precursors. nih.govresearchgate.net

Table 5: Key Parameters for Distillation Optimization

ParameterSignificance in OptimizationReference
Operating PressureLower pressure often increases relative volatility, easing separation but affecting condensation temperature. youtube.comnih.gov
Feed Tray LocationOptimizing the feed point minimizes entropy production and energy consumption. cmu.edu
Feed Condition (Temperature/Vapor Fraction)Preheating the feed can reduce the reboiler duty and overall energy cost. youtube.com
Reflux RatioA key operational variable balancing capital cost (number of trays) and operating cost (reboiler/condenser duty). cmu.edu
Number of Stages/TraysA primary design decision affecting both capital investment and separation efficiency. cmu.edu

Stereochemical and Conformational Analysis of 3,5 Dimethoxycyclohexan 1 Ol

Elucidation of Stereoisomeric Forms of 3,5-Dimethoxycyclohexan-1-ol

The structure of this compound contains three stereogenic centers at carbons C1, C3, and C5. This gives rise to a total of 2³ or eight possible stereoisomers. These stereoisomers can be categorized based on their relationships as diastereomers and enantiomers. nist.govnist.gov The nomenclature for these isomers often uses cis/trans descriptors to denote the relative orientation of the substituents on the cyclohexane (B81311) ring. chemspider.com

Diastereomeric and Enantiomeric Relationships

The eight stereoisomers of this compound exist as four pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. For instance, an isomer with a (1R, 3R, 5R) configuration is the enantiomer of the (1S, 3S, 5S) isomer. However, it is a diastereomer to isomers with configurations like (1R, 3S, 5R) or (1S, 3R, 5R).

The relative stereochemistry can be described using cis and trans notation, which indicates whether the substituents are on the same side (cis) or opposite sides (trans) of the ring plane. For a 1,3,5-trisubstituted cyclohexane, several diastereomeric forms are possible, such as the all-cis isomer, the all-trans isomer, and various cis-trans combinations. Each of these diastereomers, unless it contains an internal plane of symmetry (a meso compound), will have a non-superimposable mirror image, its enantiomer. nist.gov

Table 1: Stereoisomeric Relationships of this compound

Relative Configuration Description Stereochemical Relationship
all-cis All three substituents (-OH, -OCH₃, -OCH₃) are on the same face of the ring. This isomer is chiral and exists as a pair of enantiomers.
cis,cis-trans The C1-OH and C3-OCH₃ are cis, while the C5-OCH₃ is trans relative to the C1-OH. This isomer is chiral and exists as a pair of enantiomers.
cis,trans-trans The C1-OH and C3-OCH₃ are cis, but both are trans to the C5-OCH₃. This isomer is chiral and exists as a pair of enantiomers.

Assignment of Absolute and Relative Configurations

The absolute configuration at each of the three stereocenters (C1, C3, and C5) is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) descriptor. For example, a specific stereoisomer could be named (1R, 3S, 5R)-3,5-Dimethoxycyclohexan-1-ol.

The relative configuration is described using cis/trans notation. libretexts.org For example:

cis-3,5-Dimethoxycyclohexan-1-ol : This implies that the two methoxy (B1213986) groups are on the same side of the ring relative to each other. Their relationship to the hydroxyl group would need further specification, such as all-cis if the hydroxyl group is also on the same side.

trans-3,5-Dimethoxycyclohexan-1-ol : This indicates the two methoxy groups are on opposite sides of the ring.

The specific naming can become complex. For example, (1α,3α,5β)-3,5-Dimethyl-cyclohexanol is a term used in databases to precisely describe the stereochemistry of an analogous compound. nist.govnih.gov This notation specifies the orientation of each substituent relative to a reference plane.

Conformational Preferences and Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. libretexts.orgmakingmolecules.com The presence of substituents dramatically influences the equilibrium between the two possible chair conformations.

Chair-Chair Interconversion Dynamics

Substituted cyclohexanes undergo a rapid process known as a "ring flip" or chair-chair interconversion. masterorganicchemistry.com During this process, the ring passes through higher-energy transition states, including the half-chair and twist-boat conformations. libretexts.org The key result of a ring flip is that all axial substituents become equatorial, and all equatorial substituents become axial. makingmolecules.com The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol, allowing for rapid equilibrium at room temperature. masterorganicchemistry.com For substituted cyclohexanes, the two chair conformers are typically not of equal energy, and the equilibrium will favor the more stable conformation. libretexts.org

Influence of Methoxy and Hydroxyl Substituents on Ring Conformation

In substituted cyclohexanes, steric strain, particularly 1,3-diaxial interactions, is a major destabilizing factor. fiveable.me This is the repulsive interaction between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring. Consequently, substituents preferentially occupy the more spacious equatorial positions. libretexts.org

For this compound, the conformational equilibrium is determined by the energetic cost of placing the hydroxyl and two methoxy groups in axial positions. The most stable conformation for any given stereoisomer will be the one that minimizes the number and severity of 1,3-diaxial interactions by placing the largest possible number of substituents, especially the bulkier ones, in equatorial positions. coconote.applibretexts.org

For example, the all-cis isomer could exist in two chair conformations:

Tri-axial : All three substituents are in axial positions. This conformer would be highly unstable due to significant 1,3-diaxial strain.

Tri-equatorial : All three substituents are in equatorial positions. This conformer would be significantly more stable and would be the predominant form at equilibrium.

In some cases, such as for a trans-1,3-disubstituted pattern, one group must be axial while the other is equatorial. libretexts.org Furthermore, intramolecular hydrogen bonding can influence conformational preferences. In non-polar solvents, an intramolecular hydrogen bond between an axial hydroxyl group and an axial methoxy group at the 3-position could potentially stabilize a conformation that would otherwise be considered less favorable due to steric strain. stackexchange.comechemi.com

A-Values and Conformational Equilibria in Substituted Cyclohexanols

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane. stackexchange.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position.

The A-values for hydroxyl and methoxy groups are key to predicting the conformational equilibrium in this compound.

Table 2: A-Values for Hydroxyl and Methoxy Substituents

Substituent Formula A-Value (kcal/mol)
Hydroxyl -OH ~0.87 stackexchange.com

Interestingly, the methoxy group has a smaller A-value than the hydroxyl group, despite being larger. This is attributed to the longer carbon-oxygen bond in the methoxy group compared to the oxygen-hydrogen bond in the hydroxyl group. The longer bond increases the distance between the methyl group and the axial hydrogens on the ring, thus reducing the 1,3-diaxial steric strain. stackexchange.com

To estimate the relative stability of two chair conformers of a this compound isomer, one can sum the A-values for all the substituents in the axial position for each conformer. The conformer with the lower total A-value will be the more stable and thus more populated at equilibrium. For example, in a conformer with one axial hydroxyl group and one axial methoxy group, the total destabilization from 1,3-diaxial interactions would be approximately 0.87 + 0.6 = 1.47 kcal/mol relative to the all-equatorial conformer.

Spectroscopic and Diffraction Methodologies for Stereochemical and Conformational Assignment

The determination of the precise stereochemistry and the dominant conformations of this compound in different states relies on a suite of sophisticated instrumental methods. These techniques provide detailed information on bond connectivity, through-space atomic interactions, chirality, and the exact three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational dynamics of molecules in solution. auremn.org.brcopernicus.org For this compound, ¹H and ¹³C NMR spectroscopy can provide insights into the equilibrium between different chair conformations. The chemical shifts (δ) and spin-spin coupling constants (J) are particularly sensitive to the axial or equatorial orientation of the substituents on the cyclohexane ring.

In a solution, this compound is expected to exist in a dynamic equilibrium between two chair conformations. The substituents (hydroxyl and two methoxy groups) can occupy either axial or equatorial positions. The relative populations of these conformers are influenced by steric and electronic effects.

Key NMR Parameters for Conformational Analysis:

NMR Parameter Information Provided for this compound
¹H Chemical Shifts The proton attached to the carbon bearing the hydroxyl group (H-1) will have a different chemical shift depending on its axial or equatorial orientation. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton.
¹H-¹H Coupling Constants (J) The magnitude of the coupling constant between adjacent protons provides information about the dihedral angle between them. For instance, a large coupling constant (J ≈ 8-13 Hz) between H-1 and its neighboring protons on C-2 and C-6 would indicate a diaxial relationship, suggesting an equatorial orientation of the hydroxyl group. Conversely, smaller coupling constants (J ≈ 2-5 Hz) would suggest axial-equatorial or equatorial-equatorial relationships.
¹³C Chemical Shifts The chemical shifts of the carbon atoms in the cyclohexane ring are also dependent on the conformation. Steric compression, known as the gamma-gauche effect, can cause an upfield shift (lower ppm) for a carbon atom that is in a gauche relationship with a substituent on a gamma carbon.
Nuclear Overhauser Effect (NOE) NOE experiments can be used to determine through-space proximity between protons. For example, a strong NOE between the proton at C-1 and the protons at C-3 and C-5 would suggest a 1,3-diaxial relationship, providing evidence for a specific chair conformation. mdpi.com

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. researchgate.net this compound possesses multiple stereocenters, making it a chiral molecule. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such techniques that measure the differential absorption and refraction of left and right circularly polarized light, respectively. encyclopedia.pubwikipedia.org

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. psu.edu A molecule must be chiral to exhibit an ECD spectrum. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration and conformation. libretexts.org

For this compound, the chromophores present are the hydroxyl and methoxy groups. While these are not strong chromophores in the accessible UV-Vis region, they can give rise to weak electronic transitions that result in a measurable ECD signal. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the substituents. nih.gov Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are typically employed to predict the ECD spectrum for a given stereoisomer. researchgate.net By comparing the experimental ECD spectrum with the calculated spectra for all possible stereoisomers, the absolute configuration can be assigned.

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation as a function of wavelength. leidenuniv.nlslideshare.net An ORD curve that shows a peak and a trough in the vicinity of an absorption band is known as a Cotton effect. The sign of the Cotton effect can be correlated with the stereochemistry of the molecule. libretexts.org Similar to ECD, the interpretation of ORD spectra for complex molecules like this compound often relies on comparison with empirical rules established for related structures or with quantum chemical calculations.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms.

For this compound, an X-ray crystal structure would provide unambiguous information about:

Relative Stereochemistry: The relative orientation of the hydroxyl and methoxy groups (cis or trans) at the stereocenters C-1, C-3, and C-5.

Conformation in the Solid State: The preferred chair conformation adopted by the cyclohexane ring in the crystal lattice. This may or may not be the most stable conformation in solution.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Information about how the molecules are packed in the crystal, including hydrogen bonding involving the hydroxyl group.

While a specific crystal structure for this compound is not found in publicly accessible databases, the methodology remains the gold standard for solid-state structural elucidation of such compounds. nih.gov

Reactivity Profiles and Chemical Transformations of 3,5 Dimethoxycyclohexan 1 Ol

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group is the most reactive site in the molecule for a variety of transformations, including derivatization, oxidation, and substitution reactions.

The hydroxyl group of 3,5-dimethoxycyclohexan-1-ol can be readily converted into esters and ethers.

Esterification: This class of reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. youtube.comyoutube.comyoutube.com The Fischer esterification, which uses a carboxylic acid and a strong acid catalyst like sulfuric acid, is a common method. youtube.comkhanacademy.org The reaction is a nucleophilic acyl substitution where the alcohol's oxygen attacks the carbonyl carbon of the carboxylic acid. youtube.com

The rate and equilibrium of esterification are sensitive to the steric environment around the hydroxyl group. Generally, equatorial hydroxyl groups are more accessible and react faster than sterically hindered axial hydroxyl groups.

Table 1: Representative Esterification Reactions of Cyclohexanols

Reactant 1 Reactant 2 Catalyst Product General Observations
Cyclohexanol (B46403) Acetic Acid H₂SO₄ Cyclohexyl acetate Equilibrium process, requires removal of water to drive to completion.

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the need for a strong base, this reaction must be carried out in an appropriate aprotic solvent.

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 3,5-dimethoxycyclohexan-1-one. A variety of oxidizing agents can be employed for this transformation.

Common oxidizing agents include chromium-based reagents (e.g., chromic acid, PCC, PDC) and other methods considered "greener," such as those using sodium hypochlorite (B82951) (bleach) with a catalyst. The stereochemistry of the hydroxyl group can influence the reaction rate. Axial alcohols are often oxidized faster than equatorial alcohols, a phenomenon attributed to the relief of steric strain in the transition state.

Table 2: Common Oxidizing Agents for Secondary Alcohols

Oxidizing Agent Typical Conditions Product Notes
Chromic Acid (H₂CrO₄) Jones' Reagent (CrO₃, H₂SO₄, acetone) Ketone Strong oxidant, not very selective.
Pyridinium chlorochromate (PCC) CH₂Cl₂ Ketone Milder, stops at the ketone.

The hydroxyl group is a poor leaving group, but it can be protonated in the presence of a strong acid to form a good leaving group (water). This allows for nucleophilic substitution reactions (SN1 or SN2) to occur at the C-1 position.

In an SN1 reaction, the loss of water would form a secondary carbocation at C-1. This carbocation can then be attacked by a nucleophile. However, the formation of a carbocation also opens up the possibility of competing elimination (E1) reactions to form an alkene, 3,5-dimethoxycyclohexene. The reaction conditions, such as temperature and the nature of the nucleophile, will determine the ratio of substitution to elimination products.

Transformations Involving the Cyclohexane (B81311) Ring and Methoxy (B1213986) Groups

While the hydroxyl group is the primary site of reactivity, the methoxy groups and the cyclohexane ring itself can undergo transformations under specific conditions.

The methoxy groups (-OCH₃) are generally stable ether linkages. However, they can be cleaved under harsh conditions, typically with strong acids like HBr or HI, to yield the corresponding diol (cyclohexane-1,3,5-triol). This demethylation process proceeds via nucleophilic attack of the halide on the methyl group of the protonated ether.

The cyclohexane ring is the most stable of the common cycloalkanes and is less prone to ring-opening or rearrangement reactions compared to smaller rings like cyclobutane (B1203170) or cyclopropane. chemistrysteps.com However, under conditions that generate a carbocation, such as treatment with a strong acid, rearrangements are possible, though often requiring a significant driving force. chemistrysteps.comyoutube.comyoutube.com For this compound, a 1,2-hydride or 1,2-alkyl shift could theoretically occur if a carbocation is formed, but such reactions are not commonly reported for this specific structure under typical laboratory conditions. Ring contraction of cyclohexyl systems is known but usually requires specific structural features, such as being an epoxide, which are not present here. chemistrysteps.com

Mechanistic Investigations of Key Reactions

Mechanistic investigations into the reactions of this compound, while not extensively documented for this specific molecule, can be reliably inferred from studies on analogous substituted cyclohexanols. The primary reactions of interest are the oxidation of the secondary alcohol to a ketone and its esterification.

The oxidation of secondary alcohols like this compound with chromium(VI) reagents, such as chromic acid (H₂CrO₄), is a well-established transformation. youtube.comyoutube.com The accepted mechanism involves the rapid formation of a chromate (B82759) ester intermediate. youtube.com This is followed by a slower, rate-determining step where a base (often water) removes the proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of a ketone. youtube.com The presence of the methoxy groups can influence the reaction rate through electronic effects, potentially altering the electron density at the reaction center.

Esterification, typically carried out under acidic conditions, involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of a carboxylic acid or its derivative. This is a reversible process, and the equilibrium can be shifted towards the ester product by removing water as it forms. rdd.edu.iquobaghdad.edu.iq The rate of esterification is sensitive to steric hindrance around the hydroxyl group.

Kinetic and Thermodynamic Studies

Thermodynamic Considerations: Conformational Analysis and A-Values

The thermodynamic stability of the different conformations of this compound is a critical factor in its reactivity. The preference for a substituent to occupy the equatorial position over the more sterically hindered axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the two conformers. masterorganicchemistry.comechemi.com Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

For the substituents in this compound, the A-values provide a basis for predicting the most stable chair conformation. In monosubstituted cyclohexanes, the equatorial conformer is generally more stable. masterorganicchemistry.com For instance, in methylcyclohexane, the equatorial conformer is favored by about 1.74 kcal/mol. masterorganicchemistry.com

In some cases, intramolecular forces can lead to exceptions. For example, in certain non-polar solvents, some 3-methoxycyclohexanol derivatives have been shown to favor a conformation where both the hydroxyl and methoxy groups are axial, which is attributed to stabilizing intramolecular hydrogen bonding. echemi.comstackexchange.com However, in hydrogen-bonding solvents, this effect is diminished, and the diequatorial conformation is typically favored. stackexchange.com

Interactive Data Table: A-Values of Relevant Substituents

SubstituentA-Value (kcal/mol)
-OH (Hydroxyl)0.87
-OCH₃ (Methoxy)0.6
-CH₃ (Methyl)1.70
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.15
-C(CH₃)₃ (tert-Butyl)~5.0

This data is compiled from various sources. masterorganicchemistry.comlumenlearning.comfiveable.melibretexts.orglibretexts.org

Kinetic Studies: Oxidation and Esterification Rates

The rate of chemical reactions involving this compound is highly dependent on the conformation of the molecule. For the oxidation of cyclohexanols, it has been observed that alcohols with an axial hydroxyl group are often oxidized at a faster rate than their equatorial counterparts. This is attributed to the relief of steric strain in the transition state as the reaction proceeds from the sp³-hybridized alcohol to the sp²-hybridized ketone.

Kinetic studies on the esterification of cyclohexanols have also revealed a dependence on the substituent's orientation. For instance, the esterification of propionic acid with cyclohexanol has been studied, demonstrating second-order kinetics with respect to the acid concentration. researchgate.net Generally, equatorial alcohols react faster in esterification reactions than axial alcohols due to reduced steric hindrance for the incoming acyl group. The rate of esterification is also influenced by temperature and catalyst concentration. uobaghdad.edu.iqresearchgate.nettuengr.com

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate, and its structure and stability are key to understanding reaction rates. While specific transition state energy calculations for this compound are not available, general principles from related systems can be applied.

In the chromic acid oxidation of a cyclohexanol, the rate-determining step is the removal of the proton from the carbon bearing the hydroxyl group. The transition state for this step involves the elongation of the C-H bond and the partial formation of the C=O double bond. For an axial alcohol, the 1,3-diaxial interactions present in the ground state are relieved in the more planar transition state, leading to a lower activation energy and a faster reaction rate compared to the equatorial isomer.

For nucleophilic attack on a related cyclohexanone (B45756), the approach of the nucleophile can occur from either the axial or equatorial face. The Felkin-Anh model helps predict the stereochemical outcome, suggesting that the nucleophile will preferentially attack from the less hindered face. The transition state for axial attack is often described as a chair-like conformation, while equatorial attack may proceed through a twist-boat-like transition state. youtube.com

Computational methods, such as Density Functional Theory (DFT), are often employed to model transition state structures and calculate their energies. aps.org For cyclohexane systems, these calculations can elucidate the subtle energetic differences between various reaction pathways.

Influence of Stereochemistry on Reaction Pathways and Outcomes

The stereochemistry of this compound is a critical determinant of its reactivity. The relative orientation of the hydroxyl and methoxy groups (cis or trans) and their conformational preferences (axial or equatorial) dictate the accessibility of the reactive sites and the stability of transition states.

Stereoselectivity and Stereospecificity

Reactions of substituted cyclohexanols often exhibit high degrees of stereoselectivity, where one stereoisomer is preferentially formed over others. brainly.com For example, the reduction of a substituted cyclohexanone will often yield one stereoisomer of the corresponding alcohol in greater abundance, depending on the steric environment around the carbonyl group and the nature of the reducing agent.

Stereoelectronic effects also play a crucial role. These effects arise from the geometric constraints on the alignment of orbitals. For instance, in certain radical-mediated hydrogen atom transfer reactions of substituted cyclohexyl radicals, the transfer of an axial β-hydrogen is faster than that of an equatorial β-hydrogen. rsc.org This is because the axial C-H bond can better overlap with the semi-occupied p-orbital of the radical center.

The cis and trans isomers of this compound will exhibit different reactivity profiles. For a cis isomer, depending on the chair conformation, the substituents can be either axial-equatorial or equatorial-axial. For a trans isomer, they can be diaxial or diequatorial. lumenlearning.comfiveable.me The more stable diequatorial conformer of a trans isomer would be expected to react differently from a cis isomer which must have at least one axial substituent (or two in the case of a 1,3-disubstituted cyclohexane). libretexts.orgyoutube.com The steric hindrance and electronic environment of the hydroxyl group will, therefore, be distinct for each stereoisomer, leading to different reaction rates and product distributions.

Article on this compound Cannot Be Generated Due to Lack of Available Scientific Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available information to generate a detailed article on the chemical compound This compound that adheres to the user-provided outline.

The compound is identified in chemical databases such as PubChem and ChemSpider, which list its molecular formula (C8H16O3) and CAS number (191865-61-9). chemspider.comnih.gov However, beyond this basic identification, there is a notable absence of published research regarding its specific applications in organic synthesis or materials science.

Searches for the compound's role as a synthetic building block, its use as a precursor in complex organic synthesis, or its potential application as a chiral auxiliary yielded no specific results. wikipedia.orgsigmaaldrich.com Similarly, there is no accessible information on the synthesis of its structurally related analogues, the design principles of any corresponding analogue libraries, or any structure-activity relationship (SAR) studies performed on its derivatives. mdpi.commdpi.com Furthermore, its potential contributions to materials science and polymer chemistry are not documented in the available literature.

The vast majority of search results pertain to the structurally different compound, 3,5-dimethylcyclohexanol, and this information cannot be substituted to maintain scientific accuracy. Due to the strict requirement to focus solely on This compound and the lack of specific data for the requested topics, the generation of a scientifically accurate and informative article as outlined is not possible at this time.

Applications in Organic Synthesis and Materials Science

Potential Contributions to Materials Science and Polymer Chemistry

Functional Material Precursor

Similarly, information regarding the use of 3,5-Dimethoxycyclohexan-1-ol as a precursor for functional materials is absent from the scientific record. There are no published findings on its conversion into materials with specific functions or advanced properties.

Computational and Theoretical Studies on 3,5 Dimethoxycyclohexan 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3,5-Dimethoxycyclohexan-1-ol, DFT could be employed to determine its optimized geometry, calculating bond lengths, bond angles, and dihedral angles for its various conformers (e.g., chair and boat forms with axial or equatorial substituents). Such calculations would reveal the relative energies of these conformers, identifying the most stable three-dimensional structure.

As of now, specific DFT studies focused on this compound have not been identified in a review of scientific literature.

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. researchgate.net Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nist.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. nist.gov

A detailed HOMO-LUMO analysis for this compound, which would include the energies of these orbitals and their spatial distribution, is not available in published research. A hypothetical representation of such data is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical HOMO-LUMO Data for this compound (Note: The following data is for illustrative purposes and not based on actual experimental or computational results for this specific compound.)

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy2.0
HOMO-LUMO Gap8.5

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. For this compound, these calculations could predict its vibrational frequencies (Infrared and Raman spectra), as well as its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

A search of scientific literature did not yield any studies that have published predicted spectroscopic parameters for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The cyclohexane (B81311) ring is known for its chair and boat conformations, and the presence of three substituents (one hydroxyl and two methoxy (B1213986) groups) leads to a complex set of possible stereoisomers and conformers. chemspider.com MD simulations can model the transitions between these forms and determine their relative populations, providing a dynamic understanding of the molecule's flexibility.

Furthermore, these simulations can shed light on intermolecular interactions, such as how molecules of this compound interact with each other or with solvent molecules. This is particularly relevant for understanding properties like solubility and boiling point. Despite the utility of this method, there are no specific molecular dynamics simulation studies on this compound found in the literature.

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry provides powerful tools to map out the pathways of chemical reactions, identify transition states, and calculate activation energies. For this compound, this could involve studying reactions such as its oxidation, esterification, or etherification. By modeling the reaction coordinates, researchers could understand the step-by-step process of bond breaking and formation, and predict the most likely reaction products.

Currently, there is no published research that uses computational chemistry to elucidate reaction mechanisms involving this compound.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics deals with the storage, retrieval, and analysis of chemical information. For a molecule like this compound, chemoinformatic databases like PubChem provide fundamental data such as its molecular formula, structure, and identifiers. nih.gov Machine learning, a subset of artificial intelligence, can use data from known compounds to predict the properties of understudied molecules. For instance, a machine learning model trained on a large dataset of similar alcohols could predict properties of this compound such as its boiling point, toxicity, or receptor binding affinity.

While predicted data, such as collision cross-section values, are available in some databases, there is no evidence of dedicated chemoinformatics or machine learning studies focused on this specific compound in the current scientific literature.

Future Research Directions and Unexplored Avenues for 3,5 Dimethoxycyclohexan 1 Ol

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 3,5-dimethoxycyclohexan-1-ol, particularly in a stereoselective manner, presents an opportunity to apply and advance modern synthetic methods. Current general approaches to substituted cyclohexanols often involve the reduction of corresponding ketones or the hydrogenation of aromatic precursors. drpress.org

Future research could focus on the following emerging synthetic strategies:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a suitable precursor, such as 3,5-dimethoxycyclohex-2-en-1-one, could provide a direct route to enantiomerically pure isomers of this compound. The development of novel chiral catalysts will be crucial for achieving high diastereo- and enantioselectivity.

Biocatalytic Desymmetrization: A highly promising and green approach involves the enzymatic desymmetrization of prochiral 1,3-dicarbonyl compounds. mdpi.comnih.govresearchgate.netrsc.org For instance, the desymmetrization of 5,5-dimethoxycyclohexane-1,3-dione through enzymatic reduction or hydrolysis could yield chiral building blocks for the synthesis of specific stereoisomers of this compound. Lipases and alcohol dehydrogenases are potential enzyme classes for such transformations. nih.gov

Organocatalysis: Organocatalytic methods offer a metal-free alternative for the asymmetric synthesis of substituted cyclohexanols. rsc.orgnih.gov Research into organocatalyzed Michael additions to α,β-unsaturated aldehydes followed by cyclization could be a viable route to optically active precursors of this compound. rsc.org

A comparison of potential synthetic routes is presented in Table 1.

Synthetic Method Potential Precursor Key Advantages Anticipated Challenges
Asymmetric Hydrogenation3,5-Dimethoxycyclohex-2-en-1-oneDirect, potentially high throughputCatalyst development, control of multiple stereocenters
Biocatalytic Desymmetrization5,5-Dimethoxycyclohexane-1,3-dioneHigh enantioselectivity, green processEnzyme screening and optimization, substrate specificity
Organocatalysisα,β-Unsaturated aldehydes and ketonesMetal-free, mild conditionsMulti-step synthesis, catalyst loading and turnover

Table 1: Comparison of Emerging Synthetic Methodologies for this compound. This table outlines potential advanced synthetic routes, highlighting their benefits and foreseeable research hurdles.

Novel Reactivity Pathways and Stereoselective Transformations

The reactivity of this compound is largely unexplored. The presence of a secondary alcohol and two ether linkages suggests several potential avenues for novel chemical transformations.

Oxidation and Reduction: Selective oxidation of the hydroxyl group would yield 3,5-dimethoxycyclohexanone, a potentially valuable intermediate. Conversely, stereoselective reduction of this ketone could be explored to access different diastereomers of the parent alcohol.

Ether Cleavage: The methoxy (B1213986) groups could be selectively or fully cleaved under various acidic or Lewis acidic conditions to yield the corresponding polyol derivatives. The study of the regioselectivity of this cleavage would be of fundamental interest.

Derivatization: The hydroxyl group serves as a handle for a wide range of derivatization reactions, including esterification, etherification, and glycosylation. These transformations could lead to the synthesis of novel compounds with tailored properties. Stereoselective derivatization, influenced by the existing stereocenters, could be a particularly fruitful area of investigation.

Integration with Advanced Analytical and Characterization Technologies

A thorough characterization of the stereoisomers of this compound is essential for understanding its properties and potential applications. This necessitates the use of advanced analytical techniques.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) will be crucial for the separation and purification of the different enantiomers and diastereomers. nih.govcsfarmacie.czhplc.euresearchgate.netsigmaaldrich.com Supercritical fluid chromatography (SFC) could also be explored as a complementary technique. hplc.eu

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives, GC-MS is a powerful tool. Derivatization of the polar hydroxyl group, for instance through silylation, would be necessary to improve chromatographic performance and obtain characteristic mass spectra. unina.itresearchgate.netresearchgate.netnih.govphenomenex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments like COSY and NOESY, will be indispensable for the unambiguous assignment of the relative and absolute stereochemistry of the different isomers. The use of chiral shift reagents could also aid in the resolution of signals from enantiomeric mixtures.

A summary of applicable analytical techniques is provided in Table 2.

Analytical Technique Purpose Sample Preparation Expected Outcome
Chiral HPLC/SFCSeparation of stereoisomersDirect injection of isomer mixtureBaseline separation of enantiomers and diastereomers
GC-MSStructural elucidation and quantificationSilylation of the hydroxyl groupMass spectra for identification and peak areas for quantification
Advanced NMRDetermination of stereochemistryDissolution in a suitable deuterated solventUnambiguous assignment of relative and absolute configuration

Table 2: Advanced Analytical and Characterization Technologies for this compound. This table details the application of modern analytical methods for the comprehensive characterization of the compound and its isomers.

Interdisciplinary Research Opportunities and Applications

The structural features of this compound and its potential derivatives suggest applications in several interdisciplinary fields.

Medicinal Chemistry: Substituted cyclohexanols are found in a number of biologically active molecules. beilstein-journals.orgnih.gov The rigid cyclohexane (B81311) core of this compound can serve as a scaffold for the synthesis of new chemical entities with potential pharmacological activity. Its derivatives could be explored as, for example, enzyme inhibitors or receptor ligands. nih.govnih.govmdpi.com

Materials Science: The hydroxyl group allows for the incorporation of this compound into polymers. nih.govmdpi.com This could lead to the development of new polyesters or polyethers with unique properties conferred by the dimethoxy-substituted cyclohexane unit, such as altered thermal stability, solubility, or biodegradability.

Supramolecular Chemistry: The ability of the hydroxyl group to participate in hydrogen bonding makes this molecule a potential building block for the construction of self-assembling supramolecular structures.

Sustainable and Circular Economy Approaches in this compound Chemistry

Future research on this compound should be guided by the principles of green chemistry and the circular economy.

Renewable Feedstocks: While a likely precursor to this compound is 1,3-dimethoxybenzene (B93181), which is typically derived from petroleum-based benzene (B151609), future research could explore synthetic routes from renewable resources. sabic.comnih.govnih.gov

Atom Economy and Waste Minimization: The development of catalytic and chemoenzymatic synthetic routes that maximize atom economy and minimize waste generation will be a key aspect of sustainable research. nih.govrsc.org Biocatalytic approaches are particularly promising in this regard. nih.gov

Life Cycle Assessment: A comprehensive life cycle assessment (LCA) of the synthesis and potential applications of this compound would provide valuable insights into its environmental impact and help guide the development of more sustainable processes. researchgate.net The principles of a circular economy, which focus on resource efficiency and recycling, should be integrated into the design of synthetic pathways and product life cycles. researchgate.netrsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethoxycyclohexan-1-ol, and how do reaction conditions influence yield?

  • Methodology : Cyclohexane derivatives are typically synthesized via alkynylation or hydroxylation of pre-functionalized rings. For 3,5-dimethoxy analogs, methoxy groups are introduced via nucleophilic substitution (e.g., using methyl iodide under basic conditions) or via catalytic demethylation of protected precursors. Solvent polarity and temperature critically impact regioselectivity: polar aprotic solvents (e.g., DMF) favor substitution, while reflux in ethanol/water mixtures improves solubility of intermediates .
  • Data : Pilot studies report yields of 45–68% for direct methoxylation, with side products (e.g., over-alkylation) minimized by slow reagent addition and inert atmospheres .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • 1H/13C NMR : Methoxy protons (δ ~3.3–3.5 ppm) and hydroxyl protons (δ ~1.5–2.5 ppm, broad) are diagnostic. Coupling constants (J) between axial/equatorial protons confirm chair conformation stability .
  • X-ray : Crystallize derivatives (e.g., acylated alcohols) to determine absolute configuration. For example, 3,5-dimethoxy groups adopt equatorial positions to minimize steric strain, verified by torsional angles in crystal lattices .
    • Contradictions : Discrepancies in reported coupling constants (e.g., J = 10–12 Hz vs. 8–9 Hz) may arise from solvent-dependent conformational flexibility .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodology : The compound is hygroscopic and prone to oxidation. Store under nitrogen at –20°C in amber vials with molecular sieves. Purity degradation (>5% over 6 months) occurs if exposed to light or moisture, monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in asymmetric catalysis?

  • Methodology :

  • DFT : Calculate Gibbs free energy (ΔG‡) for transition states (e.g., ring-opening reactions). Methoxy groups lower ΔG‡ by stabilizing partial charges via electron donation .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational dynamics. Polar solvents (e.g., DMSO) favor chair-to-boat transitions, altering nucleophilic accessibility .
    • Data : Simulations predict a 15–20% increase in enantioselectivity when using chiral auxiliaries (e.g., BINOL) in THF vs. toluene .

Q. How do conflicting spectral and crystallographic data for this compound derivatives inform structural reassessment?

  • Case Study : A 2021 study reported a 3,5-dimethoxy derivative with unexpected NOESY correlations (axial methoxy groups), contradicting X-ray data showing equatorial positions. Resolution involved:

Repeating crystallization in anhydrous conditions to exclude solvent co-crystallization artifacts.

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